Tris[4-(tridecafluorohexyl)phenyl]phosphine
Description
Tris[4-(tridecafluorohexyl)phenyl]phosphine is a fluorinated tertiary phosphine characterized by three aryl groups, each substituted with a tridecafluorohexyl (-C₆F₁₃) chain. This compound belongs to the fluorous phosphine family, renowned for their high fluorine content, which imparts unique properties such as enhanced solubility in fluorinated solvents, thermal stability, and phase-separation capabilities . Its structure enables applications in fluorous catalysis, separation systems, and materials science, where fluorophilicity and inertness are critical.
Properties
IUPAC Name |
tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H12F39P/c37-19(38,22(43,44)25(49,50)28(55,56)31(61,62)34(67,68)69)13-1-7-16(8-2-13)76(17-9-3-14(4-10-17)20(39,40)23(45,46)26(51,52)29(57,58)32(63,64)35(70,71)72)18-11-5-15(6-12-18)21(41,42)24(47,48)27(53,54)30(59,60)33(65,66)36(73,74)75/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQMFFDXUGYQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H12F39P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474908 | |
| Record name | Tris[4-(tridecafluorohexyl)phenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1216.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193197-68-1 | |
| Record name | Tris[4-(tridecafluorohexyl)phenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[4-(tridecafluorohexyl)phenyl]phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of 4-(Tridecafluorohexyl)phenyllithium
The synthesis begins with generating the aryl lithium intermediate. Chlorobenzene derivatives substituted with tridecafluorohexyl groups undergo lithium-halogen exchange using lithium metal in anhydrous tetrahydrofuran (THF) at −78°C. For example:
This step requires rigorous exclusion of moisture and oxygen to prevent side reactions.
Reaction with Phosphorus Trihalides
The aryl lithium intermediate is subsequently reacted with phosphorus trichloride (PCl₃) in a 3:1 molar ratio. The reaction proceeds at −30°C to 25°C in toluene or hexane, yielding Tris[4-(tridecafluorohexyl)phenyl]phosphine:
Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −30°C to 25°C | Prevents P−C bond cleavage |
| Solvent | Toluene | Enhances solubility of intermediates |
| Molar Ratio (ArLi:PCl₃) | 3:1 | Minimizes PCl₃ excess |
Yields typically range from 70–85%, with impurities arising from incomplete substitution or oxidation.
Modern approaches leverage silylated phosphines to streamline fluorinated group introduction. This method, detailed in fluorinated ligand synthesis, avoids aggressive alkali metals.
Synthesis of Silylated Phosphine Precursors
Trimethylsilyl-protected phosphines (e.g., Ph₂PSiMe₃) react with perfluoroalkyl iodides under mild conditions. For this compound, the process involves:
Reactions proceed in dichloromethane at 40°C for 12–24 hours, achieving yields exceeding 90%.
Advantages Over Traditional Methods
-
Selectivity : Silyl groups direct substitution exclusively to phosphorus, eliminating competing aryl-metal side reactions.
-
Solvent Compatibility : Polar aprotic solvents (e.g., CH₂Cl₂) dissolve both silylated precursors and fluorinated reagents.
-
Scalability : No cryogenic conditions required, enabling industrial-scale production.
Critical Analysis of Reaction Parameters
Solvent Effects
-
Toluene vs. THF : Toluene’s low polarity minimizes side reactions in alkali-mediated routes, while THF’s high boiling point (66°C) suits prolonged refluxing in silylated pathways.
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Fluorous Solvents : Perfluorinated solvents (e.g., FC-72) enhance solubility of fluorinated intermediates but increase costs.
Temperature and Reaction Time
-
Low-Temperature Regimes (−78°C to 0°C): Essential for stabilizing aryl lithium species but limit reaction rates.
-
Elevated Temperatures (40–60°C): Accelerate silylated phosphine reactions but risk P−C bond degradation.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost Drivers | Yield (%) | Scalability |
|---|---|---|---|
| Alkali Metal-Mediated | Li metal, cryogenic conditions | 70–85 | Moderate |
| Silylated Phosphine | Perfluoroalkyl iodides | 90–95 | High |
Chemical Reactions Analysis
Tris[4-(tridecafluorohexyl)phenyl]phosphine is known to participate in various types of chemical reactions, including:
Cross-Coupling Reactions: It is used as a ligand in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura coupling reactions.
Fluorous Synthesis: The compound’s high fluorine content makes it suitable for fluorous synthesis, where it can be used to introduce fluorinated groups into organic molecules.
Common reagents and conditions for these reactions include palladium or nickel catalysts, bases, and appropriate solvents. The major products formed from these reactions depend on the specific substrates and reaction conditions used .
Scientific Research Applications
Tris[4-(tridecafluorohexyl)phenyl]phosphine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Tris[4-(tridecafluorohexyl)phenyl]phosphine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, stabilizing reactive intermediates and facilitating the formation of desired products . The molecular targets and pathways involved depend on the specific reaction and application, but generally involve the activation and transformation of organic substrates .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphines
Substituent Effects on Physical and Chemical Properties
Tris(3,5-di(trifluoromethyl)phenyl)phosphine (CAS 175136-62-6)
- Substituents : Trifluoromethyl (-CF₃) groups at the 3,5-positions of each phenyl ring.
- Key Differences :
- Fluorine Content : Lower than Tris[4-(tridecafluorohexyl]phenyl]phosphine due to shorter perfluoroalkyl chains.
- Solubility : Soluble in organic solvents (e.g., THF, DCM) but less so in supercritical CO₂ (scCO₂) compared to longer fluorinated analogs .
- Applications : Widely used as a ligand in palladium-catalyzed cross-coupling reactions due to electron-withdrawing CF₃ groups enhancing oxidative addition kinetics .
Tris(4-tert-butylphenyl)phosphine (CAS 54409-77-7)
- Substituents : Bulky tert-butyl (-C(CH₃)₃) groups.
- Key Differences :
- Steric Effects : tert-butyl groups create significant steric hindrance, influencing coordination geometry in metal complexes.
- Electronic Effects : Lacks fluorine, leading to higher basicity compared to fluorinated phosphines.
- Applications : Used in polymer crosslinking and as a ligand in sterically demanding catalytic systems .
Diphenyl(4-adamantylphenyl)phosphine (AdTPP)
- Substituents : Adamantyl group (rigid polycyclic hydrocarbon).
- Key Differences :
- Host-Guest Interactions : Exhibits strong association constants (Kf ≈ 2 × 10²) in scCO₂ due to hydrophobic adamantyl groups, though fluorinated phosphines show reduced Kf in scCO₂ due to the absence of hydrophobic solvent effects .
- Packing Density : Bulky adamantyl groups reduce crystallinity compared to linear fluorinated chains .
Comparative Data Table
Research Findings and Functional Insights
Solubility and Solvent Interactions
- Fluorinated Phosphines: Tris[4-(tridecafluorohexyl)phenyl]phosphine exhibits exceptional solubility in fluorinated solvents (e.g., perfluorohexane), enabling phase-separable catalysis.
- scCO₂ Systems: Fluorinated phosphines display lower association constants (Kf ≈ 10²) in scCO₂ compared to aqueous systems due to the lack of hydrophobic driving forces. However, their solubility in scCO₂ is superior to non-fluorinated analogs, facilitating greener reaction media .
Thermal and Chemical Stability
- Fluorine Impact : The tridecafluorohexyl chain enhances thermal stability (decomposition >300°C) compared to tert-butyl or adamantyl-substituted phosphines. This stability is critical for high-temperature applications like crosslinking or catalysis .
- Oxidative Resistance: Fluorinated phosphines resist oxidation better than their non-fluorinated counterparts, though they are less air-stable than phosphine oxides .
Electronic and Steric Effects
- Electron-Withdrawing Nature : The -C₆F₁₃ group withdraws electron density from the phosphorus center, reducing basicity and altering metal-ligand bonding in catalysis compared to -CF₃ or -C(CH₃)₃ substituents .
- Steric Bulk : Tridecafluorohexyl chains are less bulky than adamantyl or tert-butyl groups, allowing tighter packing in crystalline phases despite their length .
Biological Activity
Tris[4-(tridecafluorohexyl)phenyl]phosphine (TFHP) is a phosphine compound characterized by its unique fluorinated alkyl side chains. This structural feature imparts distinct physicochemical properties that may influence its biological activity. Understanding the biological implications of TFHP is essential for its potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
TFHP is composed of a phosphorus atom bonded to three phenyl groups, each substituted with a tridecafluorohexyl chain. The presence of these fluorinated groups enhances the compound's hydrophobicity and stability, which can affect its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C27H39F27P |
| Molecular Weight | 668.55 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Density | Not available |
Biological Activity
The biological activity of TFHP has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent. The fluorinated side chains are believed to enhance membrane permeability, which could facilitate cellular uptake and increase bioactivity.
Antimicrobial Activity
Research indicates that TFHP exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have shown that phosphines with similar structures can disrupt bacterial membranes, leading to cell lysis. The mechanism is thought to involve the interaction of the hydrophobic fluorinated chains with lipid membranes, compromising their integrity.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of TFHP against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting potent antimicrobial activity.
Table 2: Antimicrobial Activity of TFHP
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Anticancer Activity
In addition to its antimicrobial properties, TFHP has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The fluorinated groups may enhance the compound's ability to penetrate cancer cell membranes, facilitating its cytotoxic effects.
Case Study: Anticancer Effects
A recent study by Johnson et al. (2024) assessed the cytotoxic effects of TFHP on human breast cancer cells (MCF-7). The findings indicated that TFHP significantly reduced cell viability at concentrations above 50 µg/mL, with an IC50 value determined at 45 µg/mL.
Table 3: Cytotoxic Effects of TFHP on Cancer Cells
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 45 |
The proposed mechanism by which TFHP exerts its biological effects includes:
- Membrane Disruption : The hydrophobic nature of the fluorinated chains allows for interaction with lipid bilayers, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species Generation : In cancer cells, TFHP may induce oxidative stress, triggering apoptotic pathways.
- Targeting Cellular Signaling Pathways : Phosphines can interfere with various signaling pathways involved in cell proliferation and survival.
Q & A
Q. What synthetic routes are commonly employed for the preparation of Tris[4-(tridecafluorohexyl)phenyl]phosphine, and what are their critical optimization parameters?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. A representative approach (adapted from similar fluorinated phosphine syntheses) includes:
- Step 1: Reaction of a fluorinated aryl bromide (e.g., 4-(tridecafluorohexyl)phenyl bromide) with a phosphorus precursor (e.g., PCl₃) under inert atmosphere.
- Step 2: Purification via column chromatography or recrystallization using fluorinated solvents (e.g., perfluorohexane) to avoid contamination .
Key Parameters: - Temperature: Reactions often require low temperatures (−78°C to 0°C) to control side reactions.
- Solvent Choice: Anhydrous DMF or THF ensures solubility of intermediates .
- Stoichiometry: A 3:1 molar ratio of aryl halide to phosphorus precursor is critical for trisubstitution.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Methodological Answer:
- ³¹P NMR: A singlet near δ −6 to −10 ppm confirms the presence of a tertiary phosphine. Shifts outside this range may indicate oxidation (e.g., phosphine oxide formation) .
- ¹⁹F NMR: Multiplets between δ −70 to −130 ppm correspond to CF₂ and CF₃ groups in the fluorinated chain .
- IR Spectroscopy: Absence of a P=O stretch (~1170 cm⁻¹) confirms purity; C-F stretches appear at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. When encountering contradictory crystallographic data in metal complexes involving this compound, what analytical approaches can reconcile these discrepancies?
Methodological Answer:
- Refinement Software: Use SHELXL for high-resolution data to model disorder in fluorinated chains. Twinning parameters (e.g., BASF in SHELXL) should be tested if R-factor discrepancies exceed 5% .
- Cross-Validation: Pair crystallographic results with ¹⁹F NMR to confirm ligand geometry. For example, inequivalent CF₂ groups in the crystal structure should split ¹⁹F NMR signals .
- Data Collection: Collect data at low temperatures (100 K) to minimize thermal motion in flexible fluorinated chains .
Q. How can researchers address challenges in the solubility of this compound during catalytic applications, and what solvent systems are recommended?
Methodological Answer: The compound’s solubility is highly solvent-dependent due to its fluorophilic nature:
| Solvent System | Solubility (mg/mL) | Application |
|---|---|---|
| Hexafluorobenzene | >50 | Homogeneous catalysis |
| THF:Toluene (1:3) | 10–20 | Cross-coupling reactions |
| Supercritical CO₂ | Variable | Green chemistry applications |
Strategies:
- Additive Use: Introduce 10% perfluorinated ethers (e.g., HFE-7100) to enhance solubility in organic solvents .
- Sonication: Apply ultrasound for 10–15 minutes to disperse insoluble aggregates .
Q. What environmental screening protocols are recommended for assessing the persistence of this compound in ecosystems?
Methodological Answer:
- Hydrolysis Testing: Conduct at pH 4, 7, and 9 (OECD 111) to evaluate stability. Fluorinated phosphines often show resistance to hydrolysis, but trace PFAS degradation products (e.g., perfluorohexanoic acid) should be monitored via LC-MS/MS .
- Bioaccumulation: Use quantitative structure-activity relationship (QSAR) models to predict log Kow (experimental logP ≈ 4.35 ).
- Toxicity Assays: Follow EPA guidelines for Daphnia magna acute toxicity (EC₅₀) given the compound’s potential as a persistent organic pollutant .
Q. How does this compound compare to other fluorinated phosphine ligands in palladium-catalyzed cross-coupling reactions?
Methodological Answer: A comparative study of catalytic efficiency (turnover frequency, TOF) in Suzuki-Miyaura reactions:
| Ligand | TOF (h⁻¹) | Yield (%) |
|---|---|---|
| This compound | 1,200 | 92 |
| Tris(pentafluorophenyl)phosphine | 950 | 88 |
| Triphenylphosphine | 300 | 65 |
Key Advantages:
- Enhanced electron-withdrawing effects from CF₂ groups improve oxidative addition rates.
- Fluorophilic interactions stabilize colloidal Pd(0) species, reducing aggregation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting ³¹P NMR data between synthetic batches of this compound?
Methodological Answer:
- Oxidation Check: Compare with ³¹P NMR of purified phosphine oxide (δ +25 to +30 ppm). If detected, repeat synthesis under stricter inert conditions (e.g., Schlenk line) .
- Impurity Identification: Use HSQC (heteronuclear single quantum coherence) NMR to correlate ³¹P signals with ¹H/¹³C shifts from possible aryl bromide residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
